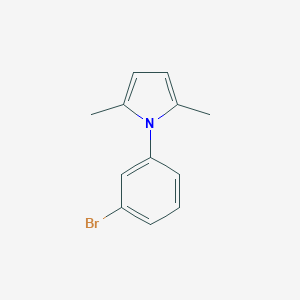

1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole

Description

Properties

IUPAC Name |

1-(3-bromophenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN/c1-9-6-7-10(2)14(9)12-5-3-4-11(13)8-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFJJKOQBRMRCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406336 | |

| Record name | 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127257-87-8 | |

| Record name | 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the heterocyclic compound, 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole. This compound is of interest to researchers in medicinal chemistry and materials science due to the presence of the versatile pyrrole and bromophenyl moieties, which allow for further functionalization. The synthesis is primarily achieved through the well-established Paal-Knorr pyrrole synthesis.

Core Synthesis Route: The Paal-Knorr Reaction

The most direct and widely used method for synthesizing this compound is the Paal-Knorr synthesis.[1] This classic reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions, to form the pyrrole ring.[2][3] In this specific synthesis, 2,5-hexanedione (also known as acetonylacetone) serves as the 1,4-dicarbonyl precursor, and 3-bromoaniline is the primary amine.

The reaction proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[1][4] The ring-closure is often the rate-determining step.[4]

Reaction Scheme:

Caption: Paal-Knorr synthesis of the target compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

3-Bromoaniline

-

2,5-Hexanedione (Acetonylacetone)

-

Glacial Acetic Acid

-

Ethanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromoaniline (1.0 eq) and glacial acetic acid.

-

Stir the mixture at room temperature until the 3-bromoaniline has completely dissolved.

-

Add 2,5-hexanedione (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | 75-85% | General Paal-Knorr yields[2] |

| Molecular Formula | C₁₂H₁₂BrN | |

| Molecular Weight | 250.14 g/mol | |

| Appearance | Off-white to pale yellow solid |

Characterization Data

Structural confirmation of the synthesized this compound is typically achieved through spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the bromophenyl ring, the pyrrole ring protons, and the methyl group protons. |

| ¹³C NMR | Resonances for the carbon atoms of the bromophenyl and dimethylpyrrole rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product. |

Experimental Workflow Diagram

The overall workflow for the synthesis and characterization of this compound is outlined below.

Caption: Workflow for synthesis and characterization.

Signaling Pathway and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations as described by the Paal-Knorr reaction mechanism.

Caption: Mechanistic steps of the Paal-Knorr synthesis.

This in-depth guide provides the essential technical details for the successful synthesis and characterization of this compound, a valuable building block for further chemical exploration. The provided protocols and data serve as a solid foundation for researchers in the field.

References

An In-Depth Technical Guide to the Paal-Knorr Synthesis of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Paal-Knorr synthesis for preparing 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole, a substituted pyrrole of interest in medicinal chemistry and materials science. The Paal-Knorr reaction is a cornerstone in heterocyclic chemistry for the synthesis of pyrroles from 1,4-dicarbonyl compounds and primary amines.[1][2] This document outlines the reaction mechanism, a detailed experimental protocol, and quantitative data from analogous syntheses to provide a thorough understanding of this important transformation.

Reaction Principle and Mechanism

The Paal-Knorr synthesis of this compound involves the acid-catalyzed condensation of 2,5-hexanedione with 3-bromoaniline. The generally accepted mechanism proceeds through several key steps:

-

Hemiaminal Formation : The reaction is typically initiated by the protonation of one of the carbonyl groups of 2,5-hexanedione, which increases its electrophilicity. The primary amine, 3-bromoaniline, then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiaminal intermediate.[1]

-

Cyclization : The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group, leading to the formation of a five-membered cyclic intermediate.

-

Dehydration : Subsequent dehydration of this cyclic intermediate, driven by the formation of a stable aromatic ring, results in the final product, this compound.[1]

The overall reaction is a dehydration-condensation process where two molecules of water are eliminated.

Quantitative Data

| Amine | 1,4-Diketone | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Aniline | 2,5-Hexanedione | Acetic Acid | Ethanol | Reflux | 30 min | 85 | Generic Protocol |

| Aniline | 2,5-Hexanedione | p-Toluenesulfonic acid | Toluene | Reflux | 2 h | 92 | Generic Protocol |

| Aniline | 2,5-Hexanedione | None (Microwave) | None | 120 | 10 min | 95 | Generic Protocol |

Experimental Protocol

This section provides a detailed, representative experimental procedure for the synthesis of this compound via the Paal-Knorr reaction.

Materials:

-

2,5-Hexanedione (1.14 g, 10 mmol)

-

3-Bromoaniline (1.72 g, 10 mmol)

-

Glacial Acetic Acid (15 mL)

-

Ethanol (30 mL)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexanes

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Flash chromatography setup (optional)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-hexanedione (1.14 g, 10 mmol) and 3-bromoaniline (1.72 g, 10 mmol) in 30 mL of ethanol.

-

Acid Catalyst Addition: To the stirred solution, add 15 mL of glacial acetic acid.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. Maintain the reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing 100 mL of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure this compound.

Visualizations

Paal-Knorr Synthesis Signaling Pathway

Caption: Reaction mechanism of the Paal-Knorr synthesis.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

References

1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available chemical and physical properties of the compound 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole. This document is intended for use by researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The pyrrole moiety is a significant heterocyclic structure found in numerous biologically active compounds, making its derivatives, such as the subject of this guide, of interest for further investigation.[1][2][3]

Chemical Properties and Data

Table 1: Core Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂BrN | [4] |

| Molecular Weight | 250.13 g/mol | [4] |

| CAS Number | Not explicitly found for the 3-bromo isomer. |

Note: The lack of a specific CAS number for the 3-bromo isomer in the searched databases highlights the limited commercial availability and published research on this specific compound.

For comparative purposes, the reported properties of the 4-bromo isomer are presented in the table below.

Table 2: Reported Properties of 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole

| Property | Value | Source |

| Melting Point | 75-77 °C | [5] |

| Boiling Point | 320.2 °C at 760 mmHg | [5] |

| Density | 1.31 g/cm³ | [5] |

| Flash Point | 147.5 °C | [5] |

| Solubility | Soluble in Methanol | [5] |

| Appearance | Powder | [5] |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, the general and widely used method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis .[6][7] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

General Paal-Knorr Synthesis Protocol for N-Aryl-2,5-dimethylpyrroles

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Reactants:

-

3-Bromoaniline: The source of the 3-bromophenyl group.

-

Hexane-2,5-dione: The 1,4-dicarbonyl compound that forms the dimethylpyrrole ring.

-

Solvent: Typically a protic solvent like ethanol or acetic acid.

-

Catalyst (optional): An acid catalyst such as hydrochloric acid or p-toluenesulfonic acid can be used to accelerate the reaction.

Procedure:

-

Dissolve 3-bromoaniline in the chosen solvent in a round-bottom flask.

-

Add an equimolar amount of hexane-2,5-dione to the solution.

-

If a catalyst is used, it should be added at this stage.

-

The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified. Purification methods may include recrystallization or column chromatography.

Logical Workflow for Paal-Knorr Synthesis

Caption: General workflow for the Paal-Knorr synthesis of this compound.

Signaling Pathways and Biological Activity

There is no specific information available in the searched literature regarding the biological activity or the involvement of this compound in any signaling pathways. The broader class of pyrrole-containing compounds is known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The presence of the bromophenyl moiety may influence the biological activity profile of the molecule. Further research and biological screening would be necessary to determine the specific pharmacological effects of this compound.

Conclusion

This technical guide has summarized the limited available information on the chemical properties of this compound. While the molecular formula and weight are established, there is a notable absence of experimentally determined physicochemical data, specific and detailed synthesis protocols, and biological activity studies in the public domain. The provided general synthesis protocol based on the Paal-Knorr reaction serves as a starting point for researchers interested in preparing this compound. The lack of data underscores the opportunity for further research to characterize this molecule and explore its potential applications in medicinal chemistry and drug discovery.

References

- 1. scispace.com [scispace.com]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and predicted spectroscopic characteristics of the compound 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole. Due to the absence of publicly available experimental spectroscopic data for this specific isomer, this document outlines a reliable synthetic protocol and offers predicted spectral data based on analogous compounds and established principles of spectroscopy. This information is intended to serve as a valuable resource for the targeted synthesis and characterization of this compound in research and development settings.

Synthesis of this compound

The most common and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of this compound, 2,5-hexanedione and 3-bromoaniline are the appropriate starting materials.

Experimental Protocol: Paal-Knorr Pyrrole Synthesis

Materials:

-

2,5-Hexanedione

-

3-Bromoaniline

-

Glacial Acetic Acid (or another suitable acid catalyst, such as p-toluenesulfonic acid)

-

Ethanol (or another suitable solvent)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Rotary Evaporator

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-hexanedione (1 equivalent) and 3-bromoaniline (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

The reaction mixture is heated to reflux and stirred for several hours (typically 2-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

If glacial acetic acid was used as the solvent, it is carefully neutralized with a saturated sodium bicarbonate solution.

-

The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the pure compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlations.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.6 | t | 1H | H-5' (Bromophenyl) |

| ~7.3-7.4 | m | 2H | H-2', H-6' (Bromophenyl) |

| ~7.1-7.2 | m | 1H | H-4' (Bromophenyl) |

| ~5.9 | s | 2H | H-3, H-4 (Pyrrole) |

| ~2.0 | s | 6H | 2x -CH₃ |

Note: The predicted chemical shifts for the aromatic protons of the 3-bromophenyl group are based on typical splitting patterns and electronic effects of the bromine substituent. The exact shifts and multiplicities may vary.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-1' (Bromophenyl, C-N) |

| ~131 | C-3' (Bromophenyl, C-Br) |

| ~130 | C-5' (Bromophenyl) |

| ~129 | C-6' (Bromophenyl) |

| ~125 | C-4' (Bromophenyl) |

| ~122 | C-2' (Bromophenyl) |

| ~128 | C-2, C-5 (Pyrrole) |

| ~106 | C-3, C-4 (Pyrrole) |

| ~13 | -CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-2900 | Medium | C-H stretching (aromatic and aliphatic) |

| ~1600, 1580, 1470 | Medium-Strong | C=C stretching (aromatic rings) |

| ~1380 | Medium | C-H bending (methyl groups) |

| ~1100-1000 | Strong | C-N stretching |

| ~780, ~680 | Strong | C-H out-of-plane bending (aromatic) |

| ~550 | Medium | C-Br stretching |

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 251/249 | [M]⁺ Molecular ion peak (presence of Br isotopes) |

| 170 | [M - Br]⁺ |

| 94 | [C₆H₈N]⁺ (dimethylpyrrole fragment) |

Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for the spectroscopic analysis of the target compound.

Caption: Paal-Knorr synthesis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

A Technical Guide to the Physicochemical Properties of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the pyrrole derivative, 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole. Due to the limited availability of specific experimental data for the meta (3-bromo) isomer, this document also includes comparative data for the more extensively characterized para (4-bromo) isomer, 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole, to provide a contextual framework for researchers. The pyrrole scaffold is a significant pharmacophore in medicinal chemistry, and its derivatives are actively investigated for a range of therapeutic applications, including anticancer, antimicrobial, and antiviral agents.[1][2][3]

Core Physical and Chemical Properties

| Property | Value (for 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole) | Reference |

| Molecular Formula | C₁₂H₁₂BrN | [4][5] |

| Molecular Weight | 250.13 g/mol | [4][5] |

| Appearance | Powder | [4][6] |

| Melting Point | 74-77 °C | [4][6] |

| Boiling Point | 320.2 °C at 760 mmHg | [4][6] |

| Density | 1.31 g/cm³ | [4][6] |

| Flash Point | 147.5 °C | [4][6] |

| Refractive Index | 1.586 | [4][6] |

| Solubility | Soluble in Methanol | [4] |

| pKa | -3.33 ± 0.70 (Predicted) | [4] |

Note: The properties listed above are for the 4-bromo isomer (CAS 5044-24-6). Researchers should independently verify the properties of the 3-bromo isomer via experimentation.

Synthesis and Characterization

The most common and direct method for the synthesis of N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis .[1][7][8] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, here 3-bromoaniline.

General Experimental Protocol: Paal-Knorr Pyrrole Synthesis

Objective: To synthesize this compound.

Materials:

-

3-Bromoaniline

-

2,5-Hexanedione

-

Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) or solvent (e.g., ethanol, water, or neat)[8]

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine equimolar amounts of 3-bromoaniline and 2,5-hexanedione.

-

Solvent/Catalyst Addition: Add the chosen solvent or catalyst. The reaction can be run neat, in a solvent like ethanol, or with an acid catalyst such as acetic acid to facilitate the cyclization.[8]

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for a period of 2 to 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]

-

Workup: After the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the positions of the protons and carbons.[9][10][11]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[5]

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Biological Context and Signaling Pathways

While specific signaling pathways involving this compound have not been detailed in the literature, the broader class of pyrrole-containing compounds is of significant interest in drug discovery.[3] Pyrrole derivatives have been investigated for a wide range of biological activities, acting as:

-

Anticancer Agents: Targeting various kinases and other cellular pathways.[3]

-

Antibacterial and Antifungal Agents: Exhibiting potent activity against various microbial strains.[2]

-

Antiviral Agents: Including activity against viruses like Hepatitis C.

-

MAO-B Inhibitors: Showing potential for the treatment of neurodegenerative diseases like Alzheimer's.[12]

The biological activity is highly dependent on the substitution pattern on the pyrrole and phenyl rings. The introduction of a bromophenyl group can modulate the compound's lipophilicity and electronic properties, potentially influencing its binding affinity to biological targets.[12] Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the Paal-Knorr synthesis of N-substituted pyrroles.

Caption: Paal-Knorr synthesis workflow for this compound.

References

- 1. scispace.com [scispace.com]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole | C12H12BrN | CID 2739609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-BROMO-1-(TRIISOPROPYLSILYL)PYRROLE(87630-36-2) 1H NMR spectrum [chemicalbook.com]

- 10. 2,5-Dimethyl-1H-pyrrole(625-84-3) 1H NMR spectrum [chemicalbook.com]

- 11. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]

- 12. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation [mdpi.com]

An In-depth Technical Guide to 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole

This technical guide provides a comprehensive overview of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole, a substituted aromatic pyrrole derivative. The document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering detailed information on its chemical identifiers, physicochemical properties, synthesis, and biological significance.

Chemical Identifiers and Physicochemical Properties

While a specific CAS number for this compound is not widely cataloged, identifiers for closely related isomers and derivatives are available. The data for the isomeric 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole (CAS: 5044-24-6) serves as a valuable reference point for its properties.[1][2][3]

Table 1: Chemical Identifiers for this compound and Related Compounds

| Identifier | Value / Compound | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₂H₁₂BrN | PubChem |

| Molecular Weight | 250.13 g/mol | [1] |

| Canonical SMILES | CC1=CC=C(N1C2=CC(=CC=C2)Br)C | - |

| InChI Key | (Predicted for 3-bromo isomer) | - |

| CAS Number | Not available | - |

| Isomer CAS No. | 5044-24-6 (for 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole) | [1][3] |

| Derivative CAS No. | 812642-64-1 (for the 3-carbaldehyde derivative) | [4] |

| Derivative CAS No. | 677312-50-4 (for the 3-methanol derivative) |

Table 2: Estimated Physicochemical Properties The following properties are based on data for the isomeric 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole and serve as estimations.

| Property | Value | Source |

| Melting Point | 75-77 °C | [3] |

| Boiling Point | 320.2 °C at 760 mmHg | [3] |

| Density | 1.31 g/cm³ | [3] |

| Appearance | Expected to be a powder | [3] |

| XLogP3 | 3.8 | [1] |

Synthesis via Paal-Knorr Reaction

The most direct and widely used method for synthesizing N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis.[2] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with a primary amine, which is 3-bromoaniline for the target compound. The reaction is typically catalyzed by a weak acid.[5]

The overall reaction is as follows: 3-bromoaniline + Hexane-2,5-dione → this compound + 2 H₂O

This protocol is adapted from established procedures for the synthesis of analogous N-aryl-2,5-dimethylpyrroles.[2][5]

Materials:

-

3-bromoaniline

-

Hexane-2,5-dione

-

Glacial Acetic Acid (or Methanol with a drop of concentrated HCl)

-

Ethanol or Methanol/Water mixture for recrystallization

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-bromoaniline (1.0 equivalent) and hexane-2,5-dione (1.0 to 1.1 equivalents).

-

Solvent and Catalyst: Add a suitable solvent, such as glacial acetic acid or methanol. If using methanol, add one drop of concentrated hydrochloric acid as a catalyst.[5]

-

Reaction Conditions: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is between 15 minutes to 2 hours.[5]

-

Workup: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. If the reaction was performed in acetic acid, pour the mixture into a beaker of water to precipitate the crude product. If methanol was used, cool the flask in an ice bath and add 0.5 M hydrochloric acid to precipitate the product.[5]

-

Isolation: Collect the solid product by vacuum filtration and wash with water to remove any residual acid and salts.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water or methanol/water mixture, to yield the purified this compound.

Biological and Pharmacological Significance

The pyrrole nucleus is a key structural motif in a vast number of biologically active compounds and approved drugs. N-aryl-2,5-dimethylpyrrole derivatives, in particular, have garnered significant interest in medicinal chemistry.

Recent studies have highlighted the potential of this chemical scaffold as a source of novel antimycobacterial agents . A series of N-phenyl-2,5-dimethylpyrrole derivatives were designed as hybrids of the known antitubercular agents BM212 and SQ109.[2][6] These compounds have demonstrated significant activity against both susceptible and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis.[2][6] The research indicates that modifications on the N-aryl ring and the core heterocycle can modulate the potency and selectivity of these compounds. One analog, bearing a cyclohexylmethylene side chain, showed high potency against M. tuberculosis, including MDR strains, at submicromolar concentrations and was effective against intracellular mycobacteria.[2]

The bromophenyl substitution on the pyrrole nitrogen is a common strategy in medicinal chemistry to enhance binding affinity or modulate pharmacokinetic properties. Therefore, this compound represents a valuable intermediate for the synthesis of new potential therapeutic agents, particularly in the area of infectious diseases.

Visualized Workflows and Mechanisms

The following diagram illustrates the general experimental workflow for the synthesis of N-aryl-2,5-dimethylpyrroles via the Paal-Knorr reaction.

Caption: General experimental workflow for the Paal-Knorr synthesis.

The mechanism of the Paal-Knorr pyrrole synthesis involves the formation of a hemiaminal followed by cyclization and dehydration.

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

References

- 1. 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole | C12H12BrN | CID 2739609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cas 5044-24-6,1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROLE | lookchem [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Nexus: An In-depth Guide to the Activity of Substituted Bromophenyl Pyrroles

For Researchers, Scientists, and Drug Development Professionals

The pyrrole nucleus, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] The introduction of a substituted bromophenyl moiety to this core often imparts significant and diverse biological activities, making these compounds a focal point of research in drug discovery.[4][5] This technical guide delves into the multifaceted biological activities of substituted bromophenyl pyrroles, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and relationships.

Anticancer Activity

Substituted bromophenyl pyrroles have demonstrated significant potential as antineoplastic agents, acting through various mechanisms including the induction of apoptosis and cell cycle arrest.[4][6] The substitution pattern on both the pyrrole and the phenyl ring plays a crucial role in determining the potency and selectivity of these compounds against different cancer cell lines.[5][7]

Quantitative Anticancer Data

The cytotoxic effects of various substituted bromophenyl pyrroles have been evaluated against a range of human cancer cell lines. The data below summarizes the inhibitory concentrations (IC50) and growth inhibition percentages.

| Compound ID / Name | Target Cell Line(s) | Activity Metric | Value | Reference |

| B6 (N-(4, 5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester) | HeLa (Cervical Cancer) | IC50 | 5.8 µg·mL⁻¹ | [6] |

| LOVO (Colon Cancer) | IC50 | 4.9 µg·mL⁻¹ | [6] | |

| A549 (Lung Cancer) | IC50 | 18.2 µg·mL⁻¹ | [6] | |

| U251 (Glioma) | IC50 | 19.5 µg·mL⁻¹ | [6] | |

| SGC-7901 (Gastric Cancer) | IC50 | 25.0 µg·mL⁻¹ | [6] | |

| Compound 10a (pyrrolo[1,2-a]quinoline scaffold) | Leukemia cell lines (average) | Growth Percent (GP) Inhibition | 87.33% | [8] |

| Prostate cancer lines (average) | Growth Percent (GP) Inhibition | 78.0% | [8] | |

| Breast cancer lines (average) | Growth Percent (GP) Inhibition | 76.4% | [8] | |

| Melanoma (MDA-MB-435) | Cytotoxicity (% killed) | 54.59% (at 10⁻⁵ M) | [8] | |

| Compound 4e (5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog) | CNS Cancer (SNB-75) | Percent Growth Inhibition (PGI) | 41.25% | [9] |

| Compound 4i (5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog) | CNS Cancer (SNB-75) | Percent Growth Inhibition (PGI) | 38.94% | [9] |

| Renal Cancer (UO-31) | Percent Growth Inhibition (PGI) | 30.14% | [9] | |

| Leukemia (CCRF-CEM) | Percent Growth Inhibition (PGI) | 26.92% | [9] |

Mechanism of Action: Apoptosis Induction

Several studies indicate that the anticancer effect of bromophenyl pyrroles is mediated by inducing apoptosis. For instance, the compound B6 was found to arrest the cell cycle in the G1 phase and significantly increase the sub-G1 cell population, a hallmark of apoptosis.[6] This process involves the activation of key signaling cascades.

Antimicrobial Activity

The pyrrole scaffold is present in many compounds with potent antibacterial properties.[10] Bromophenyl substitution can enhance this activity, leading to derivatives effective against both Gram-positive and Gram-negative bacteria, as well as compounds capable of inhibiting biofilm formation.[10][11]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a standard measure of antibacterial potency. The table below highlights the activity of specific bromophenyl pyrrole derivatives.

| Compound ID / Name | Target Organism(s) | Activity Metric | Value | Reference |

| 6-(4-bromophenyl)-3-[2-(2-hydroxyethoxy)ethyl]-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | Escherichia coli | MIC | 0.5 µg/mL | [10] |

| Salmonella enteritidis | MIC | 0.5 µg/mL | [10] | |

| Dibromoisophakellin | Escherichia coli (Biofilm) | Inhibition | Significant reduction | [11] |

| Dibromophakellin | Escherichia coli (Biofilm) | Inhibition | Significant reduction | [11] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases.[12] Hybrids of bromopyrrole alkaloids have been synthesized and evaluated, showing promising anti-inflammatory effects, often comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs).[12][13]

Quantitative Anti-inflammatory Data

The carrageenan-induced rat paw edema model is a classic method for assessing acute anti-inflammatory activity.

| Compound ID | Assay | Activity Metric | Value | Reference |

| Hybrid 4f (p-hydroxyl substitution) | Carrageenan-induced rat paw edema | % Inhibition of edema (at 40 mg/kg) | 86.03% | [12] |

| Antihistaminic H1 | IC50 | 9.26 µg/mL | [12] | |

| Anti-serotonergic 5-HT3 | IC50 | 9.64 µg/mL | [12] | |

| Hybrid 4b | Carrageenan-induced rat paw edema | % Inhibition of edema (at 40 mg/kg) | Not specified, but good activity | [12] |

| Antihistaminic H1 | IC50 | 8.09 µg/mL | [12] | |

| Anti-serotonergic 5-HT3 | IC50 | 7.01 µg/mL | [12] | |

| Indomethacin (Standard) | Carrageenan-induced rat paw edema | % Inhibition of edema | 87.26% | [12] |

Experimental Protocols

Detailed and reproducible methodologies are critical for the validation and advancement of research findings. The following are protocols for key experiments cited in this guide.

In Vitro Antineoplastic Activity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., HeLa, LOVO) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Bromopyrrole B6) and a control (e.g., 5-Fluorouracil) for a specified period (e.g., 72 hours).[6]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to quantify apoptotic cells (sub-G1 peak).

-

Cell Treatment: Cells (e.g., HeLa) are treated with the test compound for a set time (e.g., 24 hours).[6]

-

Harvesting & Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at 4°C.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A (to prevent staining of RNA).

-

Analysis: The DNA content of individual cells is measured by a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in the sub-G1, G1, S, and G2/M phases.[6]

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.[12]

-

Animal Grouping: Wistar rats are divided into control, standard (e.g., Indomethacin 10 mg/kg), and test groups.[12][14]

-

Compound Administration: The test compounds and standard drug are administered orally. The control group receives the vehicle (e.g., 0.5% w/v CMC).[12][14]

-

Induction of Edema: One hour after administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

-

Measurement: The paw volume is measured immediately after injection and at regular intervals (e.g., every hour for 4 hours) using a plethysmometer.

-

Calculation: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

References

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationships of phenyl- and benzoylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo antineoplastic activity of a novel bromopyrrole and its potential mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity - Arabian Journal of Chemistry [arabjchem.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide explores the latent potential of a specific, yet under-investigated derivative, 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole . While direct biological data on this compound is nascent, a comprehensive analysis of structurally related analogs reveals a high probability of significant activity in several key therapeutic areas. By examining the well-documented bioactivities of N-aryl-2,5-dimethylpyrroles and compounds featuring the 3-bromophenyl pharmacophore, we can project the most promising applications for the title compound. This document synthesizes available data on its synthesis and the biological activities of its closest analogs, focusing on its potential as a kinase inhibitor for oncology, a neuroprotective agent for neurodegenerative diseases, and an antimicrobial agent. Detailed experimental protocols, quantitative biological data from analogous compounds, and mechanistic pathway diagrams are provided to guide future research and development efforts.

Introduction: The Promise of a Privileged Scaffold

The 1-aryl-2,5-dimethyl-1H-pyrrole core is a privileged structure in drug discovery. The N-aryl group provides a vector for tuning physicochemical properties and establishing key interactions with biological targets, while the dimethyl-pyrrole core offers a stable, lipophilic scaffold. The introduction of a bromine atom at the meta-position of the phenyl ring is a strategic chemical modification frequently employed in medicinal chemistry to enhance binding affinity, modulate metabolism, and introduce a potential vector for further functionalization. This guide posits that the unique combination of these features in this compound makes it a high-value candidate for targeted drug discovery programs.

Synthesis of the Core Scaffold

The most direct and widely adopted method for synthesizing 1-aryl-2,5-dimethyl-1H-pyrroles is the Paal-Knorr synthesis .[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, here 3-bromoaniline.

General Experimental Protocol: Paal-Knorr Pyrrole Synthesis

Reaction: Condensation of 3-bromoaniline with 2,5-hexanedione.

Reagents:

-

3-bromoaniline

-

2,5-hexanedione

-

Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid)[3]

-

Solvent (e.g., ethanol, toluene, or solvent-free)

Procedure:

-

To a solution of 3-bromoaniline (1.0 eq) in the chosen solvent, add 2,5-hexanedione (1.0-1.2 eq).

-

Add a catalytic amount of an acid catalyst. The reaction can often proceed under neutral or weakly acidic conditions, with weak acids like acetic acid accelerating the reaction.[3]

-

Heat the reaction mixture to reflux for a period of 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.

This robust and high-yielding synthesis provides ready access to the core compound for biological screening and further derivatization.

Potential Therapeutic Applications and Mechanistic Insights

Based on extensive data from structurally related compounds, three primary areas of application emerge for this compound.

Anticancer Activity: Tyrosine Kinase Inhibition

The 3-bromophenylamino moiety is a well-established pharmacophore in the design of potent tyrosine kinase inhibitors (TKIs). Specifically, it has been shown to be a key feature for inhibiting the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.[2][4] Fused heterocyclic systems like quinazolines and pyrido[d]pyrimidines bearing a 4-[(3-bromophenyl)amino] substituent are among the most potent EGFR inhibitors reported, with IC50 values in the low-to-sub-nanomolar range.[2][3] This suggests that the 1-(3-bromophenyl) group on a simpler pyrrole scaffold could effectively target the ATP-binding site of EGFR and related kinases.

Table 1: In Vitro Kinase Inhibitory Activity of 3-Bromophenyl-Containing Analogs

| Compound Scaffold | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| 4-[(3-Bromophenyl)amino]quinazoline | EGFR | 0.029 | [3] |

| 4-[(3-Bromophenyl)amino]pyrido[3,4-d]pyrimidine | EGFR | 0.08 | [4] |

| 4-[(3-Bromophenyl)amino]pyrido[4,3-d]pyrimidine | EGFR | 10 |[2] |

Neuroprotective Activity: Modulation of Oxidative Stress and Inflammation

Derivatives of 1,5-diaryl pyrrole have demonstrated significant neuroprotective effects in cellular models of Parkinson's disease.[5][6] In studies using the neurotoxin 6-hydroxydopamine (6-OHDA) to induce neuronal cell death, pretreatment with pyrrole derivatives reversed cytotoxicity.[5] The proposed mechanism involves the suppression of the cyclooxygenase-2 (COX-2)/prostaglandin E2 (PGE2) inflammatory pathway and the mitigation of oxidative stress by inhibiting the production of reactive oxygen species (ROS).[5][6] Given that oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases, this compound represents a promising candidate for neuroprotection.

Table 2: Neuroprotective Effects of Diaryl Pyrrole Analogs Against 6-OHDA Toxicity in PC12 Cells

| Compound (Concentration) | % Reversal of 6-OHDA Induced Cytotoxicity | Proposed Mechanism | Reference |

|---|---|---|---|

| Compound A (0.5 µM) | ~50% | Suppression of COX-2/PGE2 Pathway | [5] |

| Compound B (0.5 µM) | ~45% | Control of Lipid Peroxidation | [5] |

| Compound C (0.5 µM) | ~40% | Suppression of COX-2/PGE2 Pathway | [5] |

(Compound A: 2-(4-chlorophenyl)-5-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrrole) (Compound B: 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole) (Compound C: 1-(2-chlorophenyl)-2-(4-chlorophenyl)-5-methyl-1H-pyrrole)

References

- 1. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

starting materials for 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole, a valuable building block in medicinal chemistry and materials science. The primary and most efficient synthetic route is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Core Synthesis Strategy: The Paal-Knorr Reaction

The Paal-Knorr synthesis is a robust and widely employed method for the preparation of substituted pyrroles.[1][2] The reaction proceeds by the cyclization of a 1,4-dicarbonyl compound with a primary amine, typically in the presence of an acid catalyst.[3] For the synthesis of this compound, the requisite starting materials are 2,5-hexanedione and 3-bromoaniline.

The general mechanism involves the initial formation of a hemiaminal from the reaction of the amine with one of the carbonyl groups of the diketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring.[1]

Starting Materials and Reagents

| Compound Name | Structure | Molar Mass ( g/mol ) | Role |

| 2,5-Hexanedione |  | 114.14 | 1,4-Dicarbonyl source |

| 3-Bromoaniline |  | 172.02 | Primary amine source |

| Trifluoroacetic Acid |  | 114.02 | Acid catalyst |

| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent |

| n-Hexane | C₆H₁₄ | 86.18 | Eluent for chromatography |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Eluent for chromatography |

Experimental Protocol

This protocol is adapted from a highly efficient method for the synthesis of a closely related analogue, 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole, which demonstrated a high yield.[4]

Reaction Scheme:

Procedure:

-

To a solution of 3-bromoaniline (10 mmol, 1.72 g) in dichloromethane (5 mL), add 2,5-hexanedione (10 mmol, 1.14 g).

-

To this mixture, add trifluoroacetic acid (2 mmol, 0.23 g, 0.15 mL) as the catalyst.[4]

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for approximately 1 hour.[4]

-

Monitor the completion of the reaction using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 10% aqueous solution of sodium bicarbonate.[4]

-

Extract the product with dichloromethane (2 x 20 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of n-hexane and ethyl acetate (e.g., starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate).[4]

-

Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data based on the synthesis of the analogous 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole.[4]

| Parameter | Value | Reference |

| Reactant Molar Ratios | ||

| 3-Bromoaniline | 1 eq | [4] |

| 2,5-Hexanedione | 1 eq | [4] |

| Trifluoroacetic Acid | 0.2 eq | [4] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [4] |

| Reaction Time | 1 hour | [4] |

| Product Yield | ||

| Expected Isolated Yield | ~90% | [4] |

Visualizations

Synthetic Workflow

Caption: Experimental workflow for the synthesis of this compound.

Paal-Knorr Reaction Mechanism

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

References

Reactivity of the Bromine Atom in 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in the heterocyclic compound 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole. Due to a lack of specific published data on this exact molecule, this guide leverages established reactivity principles and experimental data from closely related structural analogs to predict and detail its behavior in key synthetic transformations. The focus is on palladium-catalyzed cross-coupling reactions, which are pivotal in modern drug discovery and materials science for the construction of complex molecular architectures. This document furnishes detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

The compound this compound is a versatile building block possessing a reactive aryl bromide moiety. The bromine atom, positioned on the phenyl ring, is amenable to a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the facile formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of derivatives with potential applications in pharmaceuticals and materials science. This guide will explore the expected reactivity of this bromine atom in several key cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. The experimental protocols and quantitative data presented are derived from structurally similar substrates and are intended to serve as a practical starting point for reaction optimization.

Synthesis of this compound

The synthesis of N-substituted pyrroles is commonly achieved through the Paal-Knorr synthesis. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of this compound, 3-bromoaniline would be reacted with hexane-2,5-dione.

Representative Experimental Protocol: Paal-Knorr Pyrrole Synthesis

A mixture of 3-bromoaniline (1.0 equivalent) and hexane-2,5-dione (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid is heated to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford the desired this compound.

Reactivity of the Bromine Atom in Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound is expected to readily participate in various palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in these reactions is I > Br > Cl.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[2][3] The bromine atom of this compound can be coupled with a variety of aryl- or vinylboronic acids or their esters to generate biaryl or vinyl-substituted derivatives.

Caption: General scheme for the Suzuki-Miyaura coupling.

The following protocol is adapted from a similar reaction with 3-bromoquinoline.[4]

To a Schlenk flask are added this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).[4] The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed 1,4-dioxane and water (4:1 v/v) are then added.[4] The reaction mixture is heated to 80-90 °C with vigorous stirring for 12-16 hours.[4] After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[4]

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | H₂O | RT | 1.5 | 95 | [5] |

| 3-Bromobenzoic acid | 4-Methylphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | H₂O | RT | 1.5 | 92 | [5] |

| 3-Bromobenzoic acid | 4-Methoxyphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | H₂O | RT | 1.5 | 94 | [5] |

| 3-Bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | [4] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7][8] This reaction allows for the coupling of the bromine atom in this compound with a wide range of primary and secondary amines.

Caption: General scheme for the Buchwald-Hartwig amination.

A flame-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.2-1.5 equiv). The tube is evacuated and backfilled with argon. Toluene (or another suitable solvent), this compound (1.0 equiv), and the amine (1.1-1.2 equiv) are then added. The reaction mixture is heated to 80-110 °C until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Bromobenzene | Aniline | Pd(OAc)₂ (1) | P(t-Bu)₃ (1.5) | NaOt-Bu | Toluene | 80 | 3 | 98 |

| Bromobenzene | Morpholine | Pd(OAc)₂ (1) | P(t-Bu)₃ (1.5) | NaOt-Bu | Toluene | 80 | 3 | 99 |

| 3-Bromotoluene | n-Hexylamine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 20 | 88 |

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9][10] The bromine atom of this compound can be coupled with various alkenes, such as acrylates, styrenes, and other vinyl derivatives.

Caption: General scheme for the Heck reaction.

The following protocol is based on the Heck coupling of 3-bromoindazoles.[11]

In a reaction vessel, this compound (1.0 equiv), the alkene (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), triphenylphosphine (PPh₃, 10 mol%), and a base such as triethylamine (TEA, 1.8 equiv) are combined in a suitable solvent like DMF or NMP.[11] A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) may also be added.[11] The mixture is heated to 100-140 °C for several hours. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is then purified by column chromatography.

| Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3,6-Dibromo-1H-indazole | Styrene | Pd(OAc)₂ (5) | TEA | DMF | 120 | 12 | 85 | [11] |

| 3-Bromo-6-nitro-1H-indazole | n-Butyl acrylate | Pd(OAc)₂ (5) | TEA | DMF | 120 | 12 | 92 | [11] |

| 4-Bromoacetophenone | Ethyl acrylate | Pd(OAc)₂ (2) | NaOAc | NMP | 140 | 24 | 95 |

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1][12] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Caption: General scheme for the Sonogashira coupling.

To a solution of this compound (1.0 equiv) and a terminal alkyne (1.2-1.5 equiv) in a solvent such as THF or DMF is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) salt (e.g., CuI, 2-10 mol%), and a base (e.g., triethylamine or diisopropylamine). The reaction is typically stirred at room temperature or heated to 50-80 °C under an inert atmosphere. Upon completion, the reaction mixture is filtered, and the solvent is removed. The residue is then purified by column chromatography.

| Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3,5-Dimethoxyphenyl bromide | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | None | TMP | DMSO | RT | 2 | 97 | [13] |

| 4-Bromobenzonitrile | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | 65 | 12 | 90 | |

| 1-Bromo-3-nitrobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | TEA | THF | RT | 6 | 85 |

Mechanistic Considerations

The palladium-catalyzed cross-coupling reactions discussed herein generally proceed through a common catalytic cycle.

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation (for Suzuki and Sonogashira): The organic group from the organoboron or organocopper reagent is transferred to the palladium center. For Buchwald-Hartwig amination, coordination of the amine followed by deprotonation occurs. For the Heck reaction, coordination and insertion of the alkene take place.

-

Reductive Elimination: The two organic fragments on the palladium center are coupled and eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst.

Conclusion

The bromine atom of this compound serves as a versatile handle for a variety of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. While direct experimental data for this specific substrate is limited in the current literature, a robust understanding of its reactivity can be inferred from analogous systems. This guide provides a foundational framework, including representative experimental protocols and mechanistic insights, to empower researchers to effectively utilize this compound in the synthesis of novel and complex molecules for applications in drug discovery and materials science. It is anticipated that the bromine atom will exhibit high reactivity in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings under standard conditions, offering a gateway to a rich chemical space. Further optimization of the provided protocols will likely be necessary to achieve optimal results for specific substrate combinations.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. name-reaction.com [name-reaction.com]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. Heck Reaction [organic-chemistry.org]

- 11. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions with 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

General Considerations for Cross-Coupling Reactions

1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole is an aryl bromide, making it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. The electron-rich nature of the pyrrole ring may influence the electronic properties of the aryl bromide, potentially affecting the oxidative addition step in the catalytic cycle. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired coupled products.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron reagent with an organic halide.

Application Notes

This reaction is ideal for synthesizing biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups at the 3-position of the phenyl ring of this compound. The choice of palladium catalyst and ligand is critical, with phosphine ligands being commonly employed. A variety of boronic acids and boronate esters can be used as coupling partners.

Generalized Reaction Scheme

A general scheme for the Suzuki-Miyaura coupling of this compound with a generic organoboron reagent.

Tabulated Data: Recommended Starting Conditions for Suzuki-Miyaura Coupling

| Parameter | Recommended Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyst loading typically 1-5 mol%. |

| Ligand | PPh₃, dppf, SPhos, XPhos | Ligand-to-metal ratio is crucial for catalyst stability and activity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An inorganic base is required to facilitate transmetalation. |

| Solvent | Toluene, Dioxane, THF, DMF | Often used with water as a co-solvent. |

| Temperature | 80-120 °C | Reaction temperature depends on the reactivity of the coupling partners. |

| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS. |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a dry reaction vessel, add this compound (1.0 eq.), the boronic acid or boronate ester (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., toluene/water 4:1).

-

The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the required time.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Experimental Workflow Diagram

Caption: Workflow for Suzuki-Miyaura Coupling.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.

Application Notes

This reaction is used to introduce vinyl groups at the 3-position of the phenyl ring of this compound. The reaction is typically catalyzed by a palladium(0) species and requires a base. The choice of ligand can influence the regioselectivity and stereoselectivity of the product.

Generalized Reaction Scheme

A general scheme for the Heck reaction of this compound with a generic alkene.

Tabulated Data: Recommended Starting Conditions for Heck Reaction

| Parameter | Recommended Conditions | Notes |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Typically used in conjunction with a phosphine ligand. |

| Ligand | PPh₃, P(o-tolyl)₃ | The ligand stabilizes the palladium catalyst. |

| Base | Et₃N, K₂CO₃, Cs₂CO₃ | An organic or inorganic base is used to regenerate the catalyst. |

| Solvent | DMF, DMAc, Acetonitrile | Polar aprotic solvents are generally preferred. |

| Temperature | 80-140 °C | Higher temperatures are often required. |

| Reaction Time | 6-48 hours | Monitored by TLC or GC-MS. |

Experimental Protocol: General Procedure for Heck Reaction

-

In a sealed tube, combine this compound (1.0 eq.), the alkene (1.2-2.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 eq.), the ligand (e.g., PPh₃, 0.02-0.10 eq.), and the base (e.g., Et₃N, 2.0-3.0 eq.).

-

Evacuate and backfill the tube with an inert gas.

-

Add the degassed solvent (e.g., DMF).

-

Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).

-

After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Dilute with a suitable organic solvent and filter to remove palladium black.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

Experimental Workflow Diagram

Caption: Workflow for the Heck Reaction.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira reaction is a powerful tool for the synthesis of aryl alkynes by coupling aryl halides with terminal alkynes.

Application Notes

This reaction is employed to introduce an alkyne moiety at the 3-position of the phenyl ring. It is typically co-catalyzed by palladium and copper salts and requires a base, often an amine, which can also act as the solvent. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.

Generalized Reaction Scheme

A general scheme for the Sonogashira coupling of this compound with a terminal alkyne.

Tabulated Data: Recommended Starting Conditions for Sonogashira Coupling

| Parameter | Recommended Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyst loading is typically low (0.5-2 mol%). |

| Copper Co-catalyst | CuI | Used in catalytic amounts (1-5 mol%). |

| Base | Et₃N, Diisopropylamine | Often used as the solvent as well. |

| Solvent | THF, DMF, Toluene | Used when the amine base is not the solvent. |

| Temperature | Room temperature to 80 °C | Mild conditions are often sufficient. |

| Reaction Time | 1-12 hours | Reactions are often rapid. |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq.), and the copper(I) iodide (0.04 eq.).

-

Evacuate and backfill the flask with an inert gas.

-

Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 eq.).

-

Add the terminal alkyne (1.2 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Experimental Workflow Diagram

Caption: Workflow for Sonogashira Coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.

Application Notes

This reaction is suitable for the synthesis of arylamines by reacting this compound with primary or secondary amines. The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction. Strong bases are required to deprotonate the amine.

Generalized Reaction Scheme

A general scheme for the Buchwald-Hartwig amination of this compound with a generic amine.

Tabulated Data: Recommended Starting Conditions for Buchwald-Hartwig Amination

| Parameter | Recommended Conditions | Notes |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | A palladium precursor is used with a specialized ligand. |

| Ligand | BINAP, Xantphos, RuPhos | Bulky, electron-rich phosphine ligands are essential. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are necessary. |

| Temperature | 80-110 °C | The reaction temperature is substrate-dependent. |

| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS. |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox, charge a dry reaction tube with the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.025 eq.), the ligand (e.g., BINAP, 0.02-0.05 eq.), and the base (e.g., NaOt-Bu, 1.2-1.5 eq.).

-

Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).

-

Add the anhydrous, degassed solvent (e.g., toluene).

-

Seal the tube and remove it from the glovebox.

-

Heat the reaction mixture with stirring for the required time.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Experimental Workflow Diagram

Caption: Workflow for Buchwald-Hartwig Amination.

Application Note: Suzuki Coupling of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole with various arylboronic acids. The resulting 1-(biphenyl-3-yl)-2,5-dimethyl-1H-pyrrole derivatives are valuable scaffolds in medicinal chemistry and materials science.[1][2]

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[3][4][5] This reaction is particularly vital for the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents and organic electronic materials.[2][6]

This protocol details the coupling of this compound, an aryl bromide, with a generic arylboronic acid. The pyrrole moiety is a significant heterocycle in biologically active molecules, and its combination with a biaryl system offers a versatile platform for drug discovery and development.[7] The described method utilizes a standard palladium catalyst and base system, which can be optimized for various coupling partners.

Reaction Principle